molecular formula C7H12O3 B8567621 5-Methoxyhexane-2,4-dione

5-Methoxyhexane-2,4-dione

Cat. No. B8567621
M. Wt: 144.17 g/mol
InChI Key: ZGSQBPZVQKTIJQ-UHFFFAOYSA-N
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Patent
US07595414B2

Procedure details

In a 300 mL-volume flask equipped with a stirrer, a thermometer and a dropping funnel was placed 29.0 g (258 mmol) of potassium t-butoxide, and the flask was purged with argon. Then, 120 mL of methylcyclohexanone was placed in the flask. Subsequently, 15.0 g (127 mmol) of methyl 2-methoxypropionate (prepared by the method of Reference Example 1) was dropped under cooling with ice, and further 7.40 g (127 mmol) of acetone was slowly dropped. The mixture was cooled to 10° C. and stirred for 30 minutes for carrying out a reaction. After the reaction was complete, 1,200 mL of water was placed in the flask under cooling with ice. The aqueous portion was taken out, neutralized with acetic acid, and subjected to extraction with methylcyclohexane. The methylcyclohexane extract was washed with water, dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated and distilled under reduced pressure (66° C., 1.38 kPa) to give 9.63 g (yield: 53%) of 2-methoxy-3,5-hexanedione as colorless liquid.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([O-:4])C.[K+].C[O:8][CH:9]([CH3:14])[C:10]([O:12][CH3:13])=O.[CH3:15]C(C)=O.O>C(O)(=O)C>[CH3:13][O:12][CH:10]([C:9](=[O:8])[CH2:14][C:2](=[O:4])[CH3:1])[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
COC(C(=O)OC)C
Step Three
Name
Quantity
7.4 g
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 mL-volume flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
the flask was purged with argon
ADDITION
Type
ADDITION
Details
was dropped
ADDITION
Type
ADDITION
Details
was slowly dropped
CUSTOM
Type
CUSTOM
Details
a reaction
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with methylcyclohexane
EXTRACTION
Type
EXTRACTION
Details
The methylcyclohexane extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure (66° C., 1.38 kPa)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C)C(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.63 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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